5-CHLOROPYRIDINE-2,4-DIAMINE
Overview
Description
5-Chloropyridine-2,4-diamine is a chlorinated derivative of pyridine, featuring two amino groups at the 2 and 4 positions and a chlorine atom at the 5 position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloropyridine-2,4-diamine can be synthesized through several methods. One common approach involves the nitration of 2-amino-5-chloropyridine with nitric acid to produce 2-amino-3-nitro-5-chloropyridine, which is then reduced using sodium dithionite or hydrogen gas with a palladium on carbon (Pd/C) catalyst . Another method involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralizing with ammonia water .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium dithionite and hydrogen gas with Pd/C are commonly used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
5-Chloropyridine-2,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloropyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The amino groups and chlorine atom contribute to its reactivity, allowing it to form hydrogen bonds and engage in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer with applications in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Used in the development of antihistamines and antiarrhythmics.
Uniqueness
5-Chloropyridine-2,4-diamine is unique due to the presence of two amino groups and a chlorine atom, which confer distinct reactivity and versatility in chemical syntheses. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-chloropyridine-2,4-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H4,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECRSTCFQLBDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704592 | |
Record name | 5-Chloropyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232431-08-1 | |
Record name | 5-Chloro-2,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232431-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.